N,N-Dimethyl-3-(7-methyl-2-azaspiro[4.4]nonan-2-yl)propan-1-amine
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Overview
Description
N,N-Dimethyl-3-(7-methyl-2-azaspiro[4.4]nonan-2-yl)propan-1-amine is a complex organic compound that belongs to the class of amines. This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of the azaspiro structure and the dimethylamine group makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(7-methyl-2-azaspiro[4.4]nonan-2-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the annulation of cyclopentane and four-membered rings using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-(7-methyl-2-azaspiro[4.4]nonan-2-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions
Properties
Molecular Formula |
C14H28N2 |
---|---|
Molecular Weight |
224.39 g/mol |
IUPAC Name |
N,N-dimethyl-3-(8-methyl-2-azaspiro[4.4]nonan-2-yl)propan-1-amine |
InChI |
InChI=1S/C14H28N2/c1-13-5-6-14(11-13)7-10-16(12-14)9-4-8-15(2)3/h13H,4-12H2,1-3H3 |
InChI Key |
CRHBAGGSKRHZQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C1)CCN(C2)CCCN(C)C |
Origin of Product |
United States |
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